molecular formula C11H11NO B3075932 8-Methoxy-3-methylisoquinoline CAS No. 1037219-57-0

8-Methoxy-3-methylisoquinoline

Cat. No.: B3075932
CAS No.: 1037219-57-0
M. Wt: 173.21 g/mol
InChI Key: BARMGYTVXFHZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Isoquinoline (B145761) Chemistry Research

Isoquinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This structural motif is a cornerstone in organic chemistry, forming the backbone of a multitude of natural and synthetic compounds. conicet.gov.ar Research into isoquinoline chemistry is extensive, driven by the diverse reactivity of the isoquinoline core, which allows for a wide array of chemical transformations, including electrophilic aromatic substitution and nucleophilic addition. nih.gov The synthesis of polysubstituted isoquinolines is a particularly active area of investigation, with methods like 6π-electron cyclization of 1-azatrienes being developed to efficiently create these complex structures. conicet.gov.ar

Significance of the Isoquinoline Core in Chemical Biology and Design

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery. conicet.gov.arcymitquimica.com This designation stems from its prevalence in a vast number of biologically active compounds and pharmaceuticals. conicet.gov.arnih.gov Isoquinoline alkaloids, a major class of these compounds, are found in numerous plant species and exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govrsc.org The planar, aromatic nature of the isoquinoline system allows it to interact with biological macromolecules, such as enzymes and nucleic acids, making it a valuable template for the design of new therapeutic agents. nih.gov The structural diversity of isoquinoline derivatives allows for the fine-tuning of their biological effects. nih.gov

Overview of Current Research Trajectories for Methoxy- and Methyl-Substituted Isoquinolines

The introduction of substituents like methoxy (B1213986) (-OCH3) and methyl (-CH3) groups onto the isoquinoline core significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. cymitquimica.comontosight.ai Current research often focuses on the synthesis of isoquinolines with these substituents to explore their therapeutic potential. For instance, methoxy-substituted isoquinolines are common in natural products and are investigated for their potential as anticancer and antimicrobial agents. mdpi.comontosight.ai

Research has shown that the position of these substituents is crucial. For example, studies on nitrated indenoisoquinolines revealed that a single methoxy group at the 9-position conferred superior biological activity. In contrast, multiple methoxy groups on the indenone ring led to inactivity.

Synthetic efforts are continuously underway to develop novel routes to access these substituted isoquinolines. One such approach involves the total synthesis of natural products like ampullosine, a unique 3-methylisoquinoline (B74773) alkaloid. The synthesis of its derivative, O-methyl ampullosine methyl ester (permethylampullosine), features an 8-methoxy-3-methylisoquinoline-6-carboxylate core, highlighting the role of this specific substitution pattern as a key building block. rsc.orgunr.edu.ar This research underscores the ongoing interest in developing efficient and atom-economic strategies, such as 6π-azaelectrocyclization, to construct these valuable molecular architectures. rsc.orgrsc.org

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1037219-57-0
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Boiling Point 301.1±22.0 °C (Predicted)
Density 1.102±0.06 g/cm3 (Predicted)
pKa 5.85±0.50 (Predicted)

This data is compiled from predictive models and may not reflect experimentally determined values. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMGYTVXFHZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Methoxy 3 Methylisoquinoline and Its Structural Analogues

Strategic Approaches to Isoquinoline (B145761) Ring System Construction

The synthesis of the isoquinoline nucleus can be broadly categorized into methods that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring and those that construct the benzene ring onto a pyridine precursor. The former approach is more common and encompasses a range of cyclization and condensation strategies.

Cyclization Reactions: Mechanistic Insights and Synthetic Utility

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the isoquinoline framework. These methods often involve the formation of one or two carbon-nitrogen bonds in the ring-closing step.

Electrocyclization reactions, particularly those involving 6π-electron systems, offer an elegant and often stereospecific route to cyclic compounds. The synthesis of isoquinoline derivatives can be achieved through the thermal or photochemical cyclization of 1-azatrienes. While specific examples for the direct synthesis of 8-Methoxy-3-methylisoquinoline via this method are not extensively documented, the general principle involves the cyclization of a suitably substituted 1-aza-1,3,5-hexatriene. For instance, a phosphine-catalyzed sequential [3+3]/aza-6π-electrocyclization reaction of cross-conjugated azatrienes with δ-sulfonamido-allenoates has been developed to afford highly functionalized tetrahydroisoquinoline derivatives. acs.org These intermediates can potentially be aromatized to the corresponding isoquinolines. The starting materials for such a reaction leading to this compound would need to be carefully designed to incorporate the methoxy (B1213986) and methyl groups at the appropriate positions.

The Pschorr reaction is a classical method for the intramolecular arylation of an aromatic ring via the decomposition of a diazonium salt, typically catalyzed by copper. organic-chemistry.orgacs.org This reaction has been employed in the synthesis of a variety of fused heterocyclic systems. In the context of isoquinoline synthesis, a Pschorr cyclization can be envisioned starting from a 2-amino-β-phenethylamine derivative. The synthesis would involve diazotization of the primary amine followed by an intramolecular radical cyclization onto the adjacent aromatic ring. While this method is powerful for creating polycyclic systems, its application to the direct synthesis of this compound is not prominently featured in the literature, which often highlights its use in more complex, multi-ring structures derived from tetrahydroisoquinolines. mdpi.comrsc.org

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. A hypothetical tandem Michael-Dieckmann-Peterson approach to this compound would be a sophisticated strategy. This would likely involve a Michael addition to an α,β-unsaturated system, followed by a Dieckmann condensation to form a six-membered ring, and finally a Peterson olefination to introduce a double bond. While the Peterson olefination is a well-established method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds, researchgate.netorganic-chemistry.org and tandem Michael-Dieckmann reactions are known, pharmaguideline.com a combined tandem approach specifically for the synthesis of isoquinolines, let alone this compound, is not well-documented in the current literature. This remains a conceptual and potentially innovative area for synthetic exploration.

Condensation and Annulation Strategies for Isoquinoline Formation

Classical named reactions based on condensation and annulation remain highly relevant for the synthesis of the isoquinoline core. These methods typically involve the construction of the pyridine ring from a phenethylamine (B48288) precursor.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.orgorganic-chemistry.org The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline. For the synthesis of this compound, the starting material would be N-(2-(2-methoxyphenyl)ethyl)acetamide.

Starting MaterialReagentsIntermediateProduct
N-(2-(2-methoxyphenyl)ethyl)acetamide1. POCl₃, reflux2. Pd/C, heat8-Methoxy-3-methyl-3,4-dihydroisoquinolineThis compound

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. pharmaguideline.comcambridge.orgthermofisher.comgoogle.com To obtain this compound, one would start with 2-(2-methoxyphenyl)ethylamine and acetaldehyde. The resulting tetrahydroisoquinoline would then require oxidation to furnish the final aromatic product. The success of the cyclization is often enhanced by electron-donating groups on the aromatic ring. pharmaguideline.com

Starting MaterialsConditionsIntermediateProduct
2-(2-methoxyphenyl)ethylamine, AcetaldehydeAcid catalyst (e.g., HCl)8-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinolineThis compound (after oxidation)

Palladium-Catalyzed and Bimetallic Relay Catalytic Routes

Transition metal-catalyzed reactions have revolutionized organic synthesis, offering mild and highly selective methods for the construction of complex molecules.

Palladium-catalyzed cross-coupling and C-H activation reactions are powerful tools for isoquinoline synthesis. A notable approach for the synthesis of 3-methylisoquinolines involves a one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization of benzylamines with allyl acetate. acs.org This method provides a direct route to 3-methylisoquinoline (B74773) derivatives. For the synthesis of this compound, 2-methoxybenzylamine (B130920) would be a suitable starting material.

Starting MaterialReagentsCatalystProduct
2-MethoxybenzylamineAllyl acetate, OxidantPd(OAc)₂This compound

Furthermore, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes has been developed for the synthesis of 3,4-substituted hydroisoquinolones, which can serve as precursors to isoquinolines. mdpi.com

Bimetallic relay catalysis , where two different metal catalysts work in a sequential or cooperative manner, has emerged as a powerful strategy in the synthesis of N-heterocycles. mdpi.comresearchgate.net This approach can enable complex transformations that are not achievable with a single catalyst. While specific applications of bimetallic relay catalysis for the direct synthesis of this compound are still emerging, the general principle offers significant potential. For instance, a combination of a Lewis acidic metal to activate one functional group and a transition metal to catalyze a C-H activation or cross-coupling step could be envisioned for the construction of the isoquinoline core. Research in this area is focused on developing novel catalytic systems for the efficient and selective synthesis of a wide range of nitrogen-containing heterocycles. mdpi.comnih.gov

Regioselective Introduction and Modification of Methoxy and Methyl Substituents

The precise placement of substituents on the isoquinoline core is paramount for tailoring its properties. Regioselective strategies ensure that functional groups are installed at the desired positions, avoiding the formation of unwanted isomers and simplifying purification processes.

The introduction of methoxy and methyl groups onto the isoquinoline framework can be achieved through various strategic approaches. O-methylation is a common method for synthesizing methoxy-substituted isoquinolines from their corresponding hydroxylated precursors. This transformation is crucial in both laboratory synthesis and biosynthetic pathways. nih.gov For instance, the biosynthesis of many tetrahydroisoquinoline (THIQ) alkaloids involves methylation catalyzed by S-adenosyl methionine-(SAM)-dependent O-methyl transferases. nih.gov

In synthetic chemistry, O-methylation is often accomplished by treating a hydroxyisoquinoline with a methylating agent. Studies on related quinoline (B57606) systems have investigated the regioselectivity of this reaction. For example, the alkylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with methyl iodide (CH₃I) leads to a mixture of O- and N-methylation products, with the O-methylated product being predominant. nih.gov This selectivity is influenced by factors such as the choice of base and solvent, with conditions favoring an Sₙ2 mechanism generally promoting O-methylation. nih.gov The replacement of a hydroxyl group with a methoxy group can be functionally significant, as it may prevent the molecule from participating in certain redox cycling reactions. nih.gov

Ortho-methylation, the introduction of a methyl group at a position adjacent to an existing substituent, often relies on building the isoquinoline ring from precursors that already contain the desired methylation pattern. For example, a two-step, one-pot synthesis of 3-methylisoquinoline has been reported that involves the palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine (B48309) precursor. nih.gov This approach constructs the heterocyclic ring with the C-3 methyl group already incorporated.

StrategyDescriptionExample ReagentsSelectivity
O-Methylation Conversion of a hydroxyl group to a methoxy group.Methyl iodide (CH₃I), S-adenosyl methionine (SAM)Can be highly regioselective, depending on substrate and conditions.
Precursor Synthesis Building the isoquinoline ring from a starting material already containing the methyl group.Palladium catalysts, benzylamine derivativesThe position of the methyl group is predetermined by the precursor's structure.

Many biologically active isoquinoline alkaloids are chiral, with their activity depending on a specific three-dimensional arrangement of atoms. Therefore, stereoselective synthesis, which controls the formation of specific stereoisomers, is of critical importance. A major focus has been on the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines (THIQs), which are common structural units in these natural products. nih.govrsc.org

Several key strategies have been developed for the asymmetric synthesis of chiral isoquinolines:

Pictet-Spengler Reaction : This is a classic and widely used method for synthesizing THIQs. rsc.org It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The use of chiral auxiliaries or catalysts can render this reaction stereoselective, yielding enantiomerically enriched products. rsc.org

Bischler-Napieralski Reaction : This reaction involves the cyclization of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline, which can then be reduced to a chiral THIQ using stereoselective reducing agents. rsc.org

Catalytic Asymmetric Cycloaddition : Modern methods include the use of chiral metal complexes to catalyze reactions. For instance, a chiral-at-metal rhodium complex has been used to catalyze an asymmetric [3+2] cycloaddition to produce C-1 substituted THIQ derivatives in high yields and excellent stereoselectivities (up to 99% enantiomeric excess). rsc.org

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For example, chiral N-tert-butanesulfinyl imines can be used to develop synthetic pathways to access enantioenriched 3-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. ua.es

These methods provide access to a wide range of structurally diverse and stereochemically defined isoquinoline derivatives, which are essential for drug discovery and the total synthesis of natural products. acs.org

MethodKey FeatureStereocontrol
Asymmetric Pictet-Spengler Condensation and acid-catalyzed cyclization.Chiral auxiliaries or catalysts.
Bischler-Napieralski with Chiral Reduction Cyclization followed by reduction.Stereoselective reducing agents.
Asymmetric [3+2] Cycloaddition Use of chiral metal catalysts.Chiral rhodium complexes.
Chiral Auxiliary Approach Starting from enantiopure precursors.Use of sulfinyl imines.

Total Synthesis Endeavors for Complex Isoquinoline-Derived Natural Products (e.g., Ampullosine)

The advanced synthetic methodologies for constructing and functionalizing the isoquinoline core culminate in the total synthesis of complex natural products. These endeavors not only provide access to rare and biologically potent molecules but also drive the development of new chemical reactions and strategies.

A notable example is the first total synthesis of Ampullosine , a unique 3-methylisoquinoline alkaloid. rsc.orgconicet.gov.ar The synthesis of this natural product, along with its permethylated analogue (O-methyl ampullosine methyl ester or permethylampullosine), was achieved from a common intermediate derived from 3,5-dihydroxybenzoic acid. rsc.orgconicet.gov.arrsc.org

The key steps in the synthesis of permethylampullosine involved:

Installation of the Carbon Side Chain : A Pd-catalyzed Suzuki-Miyaura reaction was used to install the three-carbon chain required for the 3-methylpyridine (B133936) portion of the molecule. conicet.gov.ar

O-Methylation : The free phenolic group was methylated to install the methoxy group. conicet.gov.ar

Key Cyclization : A 6π-azaelectrocyclization of a hydrazone-based 1-azatriene intermediate was the crucial step to form the isoquinoline core. rsc.orgconicet.gov.ar

The strategies developed for synthesizing simpler chiral isoquinolines are frequently applied to more complex targets. For instance, methods for creating 1,3-cis-substituted tetrahydroisoquinolines are crucial for synthesizing potent antitumor antibiotics like saframycin A and ecteinascidin 743. acs.org Similarly, the synthesis of alkaloids such as laudanosine (B1674548) and xylopinine has been achieved using stereoselective methods that control the THIQ core's configuration. rsc.org These syntheses highlight the power and versatility of modern organic chemistry in constructing intricate molecular architectures.

Natural ProductKey Synthetic StrategyReference
Ampullosine 6π-Azaelectrocyclization rsc.orgconicet.gov.ar
Permethylampullosine Suzuki-Miyaura coupling, O-methylation, 6π-Azaelectrocyclization conicet.gov.arrsc.org
Saframycin A Stereoselective formation of 1,3-cis-substituted THIQ acs.org
Laudanosine Stereoselective Pictet-Spengler or related cyclizations rsc.org

Structure Activity Relationship Sar and Structural Modification Studies of 8 Methoxy 3 Methylisoquinoline Scaffolds

Methodological Paradigms for SAR Elucidation in Isoquinoline (B145761) Systems

The exploration of SAR in isoquinoline systems employs a variety of methodological paradigms, ranging from traditional synthetic approaches to advanced computational modeling. These methods aim to identify the structural features responsible for the biological activity of these compounds and to guide the design of new, more potent derivatives.

One of the foundational approaches is the systematic synthesis and biological evaluation of analogues. researchgate.netnih.gov This involves modifying the isoquinoline core at various positions and assessing the impact on a specific biological target. For instance, the Pictet-Spengler and Bischler-Napieralski reactions are classic methods for constructing the tetrahydroisoquinoline (THIQ) and dihydroisoquinoline cores, respectively, which can then be further functionalized. nih.gov

In recent years, computational chemistry has become an indispensable tool in SAR studies. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, for example, is used to correlate the 3D properties of molecules with their biological activities. nih.govscienceopen.com This method helps in understanding how steric and electronic fields of a molecule influence its interaction with a biological target. nih.gov Pharmacophore modeling is another powerful computational technique that identifies the essential 3D arrangement of functional groups required for biological activity. sapub.orgnih.gov These models can then be used to screen virtual libraries of compounds to identify new potential leads. nih.gov

Molecular docking studies provide insights into the binding modes of isoquinoline derivatives within the active site of a target protein, helping to rationalize observed SAR data and guide the design of new inhibitors. Furthermore, advanced techniques like molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov

The table below summarizes some of the key methodological paradigms used in SAR elucidation for isoquinoline systems.

MethodologyDescriptionApplication in Isoquinoline SAR
Systematic Analogue Synthesis Involves the chemical synthesis of a series of related compounds with specific structural modifications.Used to probe the effects of substituents at various positions of the isoquinoline ring on biological activity. researchgate.netnih.gov
3D-QSAR Modeling A computational method that correlates the three-dimensional properties of molecules with their biological activities. nih.govscienceopen.comHelps in understanding the influence of steric and electronic fields on the potency of isoquinoline derivatives. nih.gov
Pharmacophore Modeling Identifies the essential spatial arrangement of functional groups necessary for biological activity. sapub.orgnih.govUsed to develop hypotheses about the key interaction points between isoquinoline ligands and their receptors.
Molecular Docking A computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Provides insights into the binding modes of isoquinoline compounds and helps in rational drug design.
Spectroscopic Techniques Methods such as NMR, mass spectrometry, and X-ray crystallography are used to determine the precise three-dimensional structure of isoquinoline derivatives and their complexes with target molecules. researchgate.netEssential for confirming the structures of synthesized compounds and for providing detailed structural information for computational models. researchgate.net

Correlating Substituent Effects on Molecular Recognition and Interaction Profiles

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. These substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to interact with biological targets.

The position and number of methoxy (B1213986) groups on the isoquinoline scaffold can significantly impact receptor binding and selectivity. Studies have shown that electron-donating groups, such as methoxy groups, can favor affinity for certain receptors. nih.govresearchgate.net For example, in a series of benzamide-isoquinoline derivatives, the presence of a methoxy group was found to enhance affinity for the sigma-2 (σ2) receptor. nih.gov The position of the methoxy group is also critical; in some isoquinolone derivatives, methoxy groups at the 6- and 7-positions were found to be essential for antagonistic activity at the LPA5 receptor, with their removal leading to a significant or total loss of activity. nih.gov

The following table summarizes the observed influence of methoxy group substitutions on the activity of certain isoquinoline derivatives.

Compound SeriesMethoxy Group Position(s)Observed Effect on ActivityReceptor Target(s)
Benzamide-isoquinolinesVariedElectron-donating methoxy group favored σ2 affinity. nih.govSigma-2 (σ2) Receptor
Isoquinolones6- and 7-positionsEssential for LPA5 antagonistic activity; removal led to loss of potency. nih.govLPA5 Receptor
TetrahydroisoquinolinesVariedMethoxy substitution on the aromatic moiety can be detrimental to σ1 receptor binding without affecting σ2 affinity. researchgate.netSigma-1 (σ1) and Sigma-2 (σ2) Receptors

Substitution at the C-3 position of the isoquinoline core can significantly influence the molecular framework and its biological activity. The introduction of a methyl group at this position can alter the steric and electronic properties of the molecule, potentially leading to improved interactions with a target receptor. For instance, the synthesis of 3-methylisoquinoline (B74773) can be achieved through methods like palladium-catalyzed tandem allylation and intramolecular amination reactions. nih.gov

In the context of tetrahydroisoquinolines (THIQs), the stereochemistry at the C-3 position has been shown to be a critical determinant of antimycobacterial potency. mdpi.com This highlights the importance of the spatial arrangement of substituents at this position for specific biological activities. Furthermore, studies on 1-(4-methyl-piperazin-1-yl)isoquinolines have shown that the nature of the heterocyclic substituent at the C-3 position significantly affects their anticancer activity. researchgate.net

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the isoquinoline core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can influence lipophilicity, metabolic stability, and binding affinity. Halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant force in molecular recognition. acs.org The strength of this interaction generally increases from chlorine to iodine. acs.org For example, replacing a hydrogen bond with an iodine-mediated halogen bond has been successfully used in drug design. acs.org In a study of 3-arylisoquinolinones, a meta-fluoro substitution on the aryl ring dramatically enhanced antiproliferative activity by promoting binding to microtubules, an effect not seen with the para-substituted analogue. nih.govacs.org

Amination: The introduction of amino groups or amino-containing side chains can significantly impact the pharmacological profile of isoquinoline derivatives. The basicity of the nitrogen atom in the amino group allows for the formation of salt forms, which can improve solubility and bioavailability. Furthermore, the amino group can act as a hydrogen bond donor or acceptor, facilitating key interactions with biological targets. For instance, 8-amino-6-methoxyquinoline (B117001) is a key pharmacophore in antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.com The synthesis of novel hybrids linking this scaffold to a tetrazole ring via different linkers has shown that the nature of the linker and its substitution strongly influences antiplasmodial activity and cytotoxicity. mdpi.com

The following table provides examples of how halogenation and amination can affect the properties of isoquinoline derivatives.

ModificationPositionEffectExample
Halogenation meta-position of 3-aryl ringDramatically enhanced antiproliferative activity. nih.govacs.org6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one
Amination 8-positionForms the core of antimalarial pharmacophores. mdpi.com8-amino-6-methoxyquinoline

Computational Chemistry and Molecular Modeling Investigations of 8 Methoxy 3 Methylisoquinoline Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. This knowledge is crucial for structure-based drug design.

In the context of isoquinoline (B145761) and its related quinoline (B57606) scaffolds, molecular docking has been successfully applied to identify potential inhibitors for a variety of biological targets. For instance, studies on isoquinoline derivatives have aimed to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. eurekaselect.com These in silico analyses revealed that selected isoquinoline compounds could fit into the enzyme's catalytic site, showing docking scores comparable to or better than known inhibitors like chloroquine (B1663885). eurekaselect.com Similarly, docking studies of quinoline-3-carboxamides (B1200007) with DNA damage and response (DDR) kinases, such as ATM kinase, have elucidated the binding modes and highlighted selectivity, with the quinoline nitrogen often forming key interactions in the hinge region of the kinase. mdpi.com

For 8-Methoxy-3-methylisoquinoline, molecular docking simulations would be employed to screen its binding potential against various protein targets. The process involves preparing the 3D structure of the ligand and the target protein, followed by a search algorithm that explores possible binding poses of the ligand within the protein's active site. Each pose is then evaluated using a scoring function, which estimates the binding affinity. The results can pinpoint key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies provide a rational basis for its potential mechanism of action and guide the design of derivatives with improved binding affinity.

Compound Class Protein Target Docking Score (Example) Key Interactions Noted
Quinoline-3-carboxamidesATM KinaseNot specified, but showed selectivityBinding to the hinge region of the kinase mdpi.com
Isoquinoline DerivativesSARS-CoV-2 MproSimilar to or better than chloroquine eurekaselect.comInteraction with residues pivotal for catalytic activity eurekaselect.com
Phenylhydrazono phenoxyquinolinesα-amylaseHigh negative binding affinity reportedStable binding interactions nih.gov

This table illustrates the application of molecular docking to related quinoline and isoquinoline scaffolds, as specific docking scores for this compound are not available in the provided search results.

Molecular Dynamics Studies for Conformational Space Exploration

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, describing the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore the conformational flexibility of the ligand and the protein, and refine the binding poses obtained from docking. researchgate.net

MD simulations have been instrumental in validating the stability of docked complexes involving quinoline and isoquinoline derivatives. For example, after docking quinoline-3-carboxamides into the active sites of DDR kinases, MD simulations were performed to establish the stability of the interactions. mdpi.comresearchgate.net Analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation time (e.g., 100 ns) can confirm that the system reaches a stable equilibrium and that the ligand remains bound in the predicted pose. mdpi.com Fluctuations in key binding site residues can also be analyzed to understand the dynamics of the intermolecular interactions. mdpi.com

Applying MD simulations to a complex of this compound and a putative protein target would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions). The system's trajectory is then calculated by integrating Newton's laws of motion. Analysis of this trajectory can confirm the stability of the binding, identify key stable interactions, and provide insights into the flexibility of different parts of the molecule and the protein's binding pocket. researchgate.net

Simulation Aspect Description Relevance to this compound
System Stability Assessed by calculating the Root-Mean-Square Deviation (RMSD) of the complex over time. A stable RMSD indicates the complex has reached equilibrium. mdpi.comWould confirm if the predicted binding pose from docking is stable over time.
Ligand Conformation Explores the different shapes (conformations) the ligand can adopt within the binding site.Determines the most probable and energetically favorable conformation of the compound when bound to its target.
Protein Flexibility Analyzes the movement of protein residues, especially those in the active site.Reveals how the target protein might adapt its shape to accommodate the ligand, known as "induced fit".
Interaction Stability Monitors the persistence of specific interactions (e.g., hydrogen bonds) throughout the simulation.Identifies the most critical and stable interactions that anchor the compound in the active site.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of molecules. mdpi.com These calculations can determine a wide range of molecular properties, including orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and molecular electrostatic potential (MEP).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactions. DFT has been used to study the reactivity profiles of various quinoline derivatives, indicating favorable characteristics for biological interactions. nih.gov

For this compound, quantum chemical analysis would yield precise information on its electronic properties. Calculating the HOMO-LUMO gap would provide insights into its reactivity. The MEP map would highlight the electronegative nitrogen atom and the oxygen of the methoxy (B1213986) group as potential hydrogen bond acceptors, while also delineating the electrostatic landscape of the aromatic rings. This information is invaluable for understanding its interaction patterns with biological macromolecules and for predicting its metabolic fate. mdpi.com

Quantum Chemical Descriptor Significance Predicted Insight for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.Indicates the molecule's susceptibility to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.Indicates the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. nih.govA smaller gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface.Identifies electron-rich sites (e.g., N, O atoms) for potential hydrogen bonding and electrophilic interactions.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. sphinxsai.com

QSAR studies have been successfully conducted on related scaffolds. For instance, a 2D-QSAR analysis was performed on a series of 8-methoxy quinoline derivatives to model their inhibitory activity against H37RV (MTB). sphinxsai.comiosrjournals.org In this study, various physicochemical and topological descriptors were calculated for the compounds and correlated with their biological activity using multiple linear regression. The resulting model showed good statistical significance (e.g., r² = 0.7683, q² = 0.6259), indicating a reliable correlation between the chosen descriptors and the antitubercular activity. sphinxsai.com The model revealed the importance of structural, thermodynamic, and electrotopological parameters in determining the inhibitory potential of these molecules. sphinxsai.com Similarly, QSAR models have been developed for 3-arylisoquinolines to predict their antitumor activity. koreascience.kr

To develop a QSAR model for a series of this compound derivatives, one would first synthesize or computationally design a set of analogs with variations at different positions. Their biological activity against a specific target would be measured experimentally. Then, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog. Statistical methods would be used to build a mathematical equation that links these descriptors to the observed activity. A robust QSAR model could then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and testing.

QSAR Model Parameter Description Example Value (from 8-methoxy quinoline study sphinxsai.com)
n Number of compounds in the dataset.28
r² (Squared Correlation Coefficient) A measure of the quality of fit of the model to the training data. A value closer to 1 indicates a better fit.0.7683
q² (Cross-validated r²) A measure of the internal predictive ability of the model, determined by cross-validation.0.6259
F-test A statistical test to assess the overall significance of the regression model.14.5902
pred_r² A measure of the model's predictive power on an external test set of compounds.0.5977

Biogenetic Pathways and Mechanistic Enzymology Relevant to Isoquinoline Alkaloids

Foundational Biosynthesis of Isoquinoline (B145761) Alkaloids from Amino Acid Precursors

The carbon skeleton of isoquinoline alkaloids is fundamentally derived from the aromatic amino acid L-tyrosine. kegg.jpegpat.com The biosynthetic pathway begins with the conversion of tyrosine into two key building blocks, which are then condensed to form the core isoquinoline structure. biocyclopedia.com This initial series of reactions is a critical gateway, channeling primary metabolites into the specialized isoquinoline alkaloid network. nih.gov

L-tyrosine serves as the primary precursor for the entirety of the isoquinoline alkaloid skeleton. egpat.com The pathway proceeds through two parallel branches, both originating from tyrosine, to produce dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgnih.gov

In the first branch, tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.net Subsequently, L-DOPA undergoes decarboxylation to yield dopamine. kegg.jpkegg.jp In the parallel branch, tyrosine is converted to 4-HPAA. nih.gov These two molecules, dopamine and 4-HPAA, represent the two essential components that will ultimately be joined to form the characteristic isoquinoline scaffold. biocyclopedia.com

The initial steps in the biosynthetic cascade are catalyzed by a series of specific enzymes that direct the flow of precursors. The conversion of tyrosine and L-DOPA to their respective amines, tyramine (B21549) and dopamine, is catalyzed by tyrosine/dopa decarboxylase (TYDC), an aromatic L-amino acid decarboxylase. biocyclopedia.comnih.govnih.gov

The pivotal, first committed step in the biosynthesis of nearly all 2,500 known benzylisoquinoline alkaloids is the condensation of dopamine and 4-HPAA. biocyclopedia.comfrontiersin.org This reaction is catalyzed by norcoclaurine synthase (NCS), which performs a Pictet-Spengler reaction to produce (S)-norcoclaurine, the central precursor to the entire class of compounds. biocyclopedia.comconsensus.app

Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, primarily involving methyltransferases, generates further diversity. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. biocyclopedia.com Key methyltransferases include norcoclaurine 6-O-methyltransferase (6OMT), which converts (S)-norcoclaurine to coclaurine (B195748), and coclaurine N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom to form N-methylcoclaurine. biocyclopedia.comresearchgate.net Further hydroxylation and O-methylation by enzymes like 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) lead to the critical intermediate (S)-reticuline. biocyclopedia.com

Table 1: Key Enzymes in the Foundational Biosynthesis of Isoquinoline Alkaloids

Enzyme Abbreviation Substrate(s) Product
Tyrosine/Dopa Decarboxylase TYDC L-Tyrosine, L-DOPA Tyramine, Dopamine
Norcoclaurine Synthase NCS Dopamine, 4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine
Norcoclaurine 6-O-Methyltransferase 6OMT (S)-Norcoclaurine, SAM Coclaurine
Coclaurine N-Methyltransferase CNMT Coclaurine, SAM N-Methylcoclaurine
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase 4'OMT 3'-Hydroxy-N-methylcoclaurine, SAM (S)-Reticuline

Biogenetic Hypotheses for Methoxy (B1213986) and Methyl Group Incorporation in Isoquinoline Alkaloids

The addition of methyl and methoxy groups is a common decorative step in isoquinoline alkaloid biosynthesis, significantly contributing to their structural and pharmacological diversity. Methyl groups are typically installed by N-methyltransferases (NMTs) and O-methyltransferases (OMTs) that use S-adenosyl-L-methionine (SAM) as the activated methyl donor. biocyclopedia.com

Historically, it was often assumed that functional group modifications, such as the addition of a methoxy group, occurred late in the biosynthetic pathway. However, recent research on alkaloids like quinine (B1679958) has challenged this view, providing evidence for a new biogenetic hypothesis. researchgate.netnih.gov Studies have shown that the methoxy group can be introduced at the very beginning of the pathway, onto the initial substrate. nih.gov For instance, feeding studies have demonstrated that 5-methoxytryptamine (B125070) can be utilized as a direct biosynthetic intermediate in planta. researchgate.net This suggests that specialized oxidases and methyltransferases can act on the initial amino acid or its immediate derivatives. researchgate.netnih.gov Furthermore, the substrate promiscuity of downstream enzymes allows them to accept both methoxylated and non-methoxylated precursors, enabling the parallel formation of different alkaloid products within the same pathway. researchgate.netnih.gov

Regulation and Compartmentalization of Isoquinoline Biosynthetic Pathways

The biosynthesis of isoquinoline alkaloids is under tight spatial and temporal control, ensuring that these often-toxic compounds are produced in the correct tissues and at the appropriate developmental stages. This regulation occurs at multiple levels, including gene expression and the subcellular compartmentalization of enzymes and intermediates. semanticscholar.org

Gene expression studies in opium poppy have revealed that the TYDC gene family is differentially expressed, with specific members being predominant in different organs, such as stems versus roots. nih.govsemanticscholar.org This organ-specific expression correlates with the accumulation of different types of alkaloids in various parts of the plant. nih.gov In situ hybridization analysis has further shown that the expression of TYDC genes is restricted to specific cell types, particularly the phloem and associated laticifers, which are specialized cells that store the alkaloid-rich latex. biocyclopedia.comsemanticscholar.org

Subcellular compartmentalization is another critical regulatory layer. Biosynthetic enzymes are often localized to specific organelles or vesicles, segregating the pathway from other cellular processes. For example, the berberine (B55584) bridge enzyme (BBE), which catalyzes a key step in the formation of protoberberine alkaloids, is a soluble protein that is localized within vesicles. biocyclopedia.comfrontiersin.org It is targeted to the endoplasmic reticulum before being transported to vacuoles. frontiersin.org The acidic environment of the vacuole inactivates BBE, suggesting a highly controlled mechanism of transport and activity. frontiersin.org This sequestration of enzymes and their products prevents metabolic interference and protects the cell from the potential toxicity of the alkaloids.

Broader Academic Applications and Emerging Research Directions for Isoquinoline Architectures

Strategic Role of Isoquinolines as Privileged Scaffolds in Chemical Design

The isoquinoline (B145761) nucleus is a cornerstone in the design and synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.

The strategic value of the isoquinoline scaffold lies in its synthetic tractability, allowing for the introduction of diverse functional groups at various positions around the ring system. This chemical versatility enables the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates. For a compound like 8-Methoxy-3-methylisoquinoline, the methoxy (B1213986) and methyl groups at the C8 and C3 positions, respectively, could influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation within drug discovery programs.

Exploration of Isoquinoline Derivatives in Materials Science and Physical Chemistry Applications (e.g., Corrosion Inhibition)

Beyond the realm of medicine, isoquinoline derivatives are gaining attention in materials science and physical chemistry. One notable application is in the field of corrosion inhibition. The nitrogen atom and the π-electron system of the isoquinoline ring can interact with metal surfaces, forming a protective layer that mitigates corrosion. Research on various isoquinoline derivatives has shown their effectiveness in protecting metals, such as mild steel, in acidic environments. The efficiency of inhibition is often dependent on the nature and position of substituents on the isoquinoline core, which influence the electron density and adsorption characteristics of the molecule.

The potential of this compound as a corrosion inhibitor remains a subject for future investigation. The presence of the electron-donating methoxy and methyl groups could enhance its ability to adsorb onto metal surfaces, potentially making it an effective corrosion inhibitor. Further studies would be required to validate this hypothesis and determine its performance in various corrosive media.

Development of Isoquinoline-Based Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The fluorescent properties of some isoquinoline derivatives make them valuable scaffolds for the development of such probes. These probes can be designed to selectively bind to specific biomolecules, such as enzymes or receptors, allowing for their visualization and functional characterization within living cells. The photophysical properties of the isoquinoline core can be fine-tuned through chemical modification, enabling the creation of probes with desired excitation and emission wavelengths.

Given the lack of specific data, the potential for this compound to serve as a chemical probe is currently speculative. Research would be needed to determine its intrinsic photophysical properties and to explore potential modifications that could enhance its utility as a fluorescent probe for biological imaging and sensing applications.

Future Methodological Advancements in Isoquinoline Research

The synthesis of isoquinoline derivatives is a dynamic area of chemical research, with ongoing efforts to develop more efficient, sustainable, and versatile synthetic methods. Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are continually being refined. Modern advancements focus on transition-metal-catalyzed reactions, C-H activation, and photocatalysis to construct the isoquinoline core and introduce functional groups with greater precision and atom economy.

These methodological advancements will undoubtedly facilitate the synthesis of a wider array of isoquinoline derivatives, including those that are currently difficult to access. For a compound like this compound, improved synthetic routes could enable its production in larger quantities, making it more accessible for detailed investigation into its chemical and biological properties. Future research in this area will likely focus on developing novel catalytic systems and exploring new reaction pathways to expand the chemical space of isoquinoline-based molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methoxy-3-methylisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions or modifications of pre-existing quinoline/isoquinoline scaffolds. For example, methoxy and methyl substituents can be introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled temperatures (60–80°C) to avoid side reactions. Optimizing solvent polarity (e.g., using DMF for polar intermediates) and catalyst selection (e.g., Pd/C for hydrogenation) can improve yields by 15–20% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions:

  • ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm) reveal substitution patterns.
  • ¹³C NMR : Signals for methoxy carbons (~55 ppm) and quaternary carbons distinguish regioisomers.
    Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy), while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does solubility impact experimental design for biological assays involving this compound?

  • Methodological Answer : Solubility in DMSO or aqueous buffers (e.g., PBS) must be empirically tested using serial dilution. For low solubility (<1 mM), co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can enhance bioavailability. Dynamic Light Scattering (DLS) monitors aggregation, ensuring monodisperse solutions for cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target specificity?

  • Methodological Answer : SAR requires systematic substitution at positions 3 (methyl) and 8 (methoxy). For example:

  • Replacing methyl with bulkier groups (e.g., ethyl) may enhance hydrophobic interactions with protein pockets.
  • Adding electron-withdrawing groups (e.g., Cl) at position 6 can modulate electronic effects, improving binding affinity by 2–3-fold. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes, validated by SPR or ITC assays .

Q. What strategies resolve contradictory bioactivity data across studies involving this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3).
  • Use isogenic cell lines to isolate genetic factors.
  • Cross-validate findings with orthogonal techniques (e.g., CRISPR knockdown of putative targets) .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • In vitro : Liver microsomal stability assays (human/rat) assess metabolic half-life (t₁/₂). CYP450 inhibition screens identify drug-drug interaction risks.
  • In vivo : Rodent PK studies with LC-MS/MS quantification determine Cₘₐₓ, AUC, and clearance. Intraperitoneal vs. oral dosing comparisons reveal bioavailability limitations. Tissue distribution studies (e.g., brain penetration) guide therapeutic applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-3-methylisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-3-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.